molecular formula C10H8ClNO3 B6215563 6-(furan-2-yl)pyridine-3-carboxylic acid hydrochloride CAS No. 2731014-53-0

6-(furan-2-yl)pyridine-3-carboxylic acid hydrochloride

Cat. No.: B6215563
CAS No.: 2731014-53-0
M. Wt: 225.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(furan-2-yl)pyridine-3-carboxylic acid hydrochloride is a heterocyclic aromatic compound that features both furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)pyridine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Coupling of Furan and Pyridine Rings: The furan and pyridine rings are then coupled through a series of reactions, including halogenation and subsequent nucleophilic substitution.

    Hydrochloride Formation: The final step involves the conversion of the carboxylic acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

    Oxidation: Furanones and pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted furan and pyridine derivatives.

Scientific Research Applications

6-(furan-2-yl)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)pyridine-3-carboxylic acid hydrochloride depends on its specific application:

    Biological Activity: The compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation.

    Chemical Reactivity: The presence of both furan and pyridine rings allows for diverse chemical reactivity, enabling the compound to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)pyridine: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.

    3-(furan-2-yl)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group in a different position, leading to different reactivity and applications.

    6-(furan-2-yl)pyridine-3-carboxamide: Contains an amide group instead of a carboxylic acid, affecting its chemical and biological properties.

Uniqueness

6-(furan-2-yl)pyridine-3-carboxylic acid hydrochloride is unique due to the specific positioning of the furan and pyridine rings and the presence of the carboxylic acid hydrochloride group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(furan-2-yl)pyridine-3-carboxylic acid hydrochloride involves the reaction of furan-2-carboxylic acid with 3-cyanopyridine followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "Furan-2-carboxylic acid", "3-cyanopyridine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Furan-2-carboxylic acid is reacted with 3-cyanopyridine in ethanol at reflux temperature for 24 hours to obtain 6-(furan-2-yl)pyridine-3-carboxylic acid.", "Step 2: The crude product from step 1 is hydrolyzed with sodium hydroxide in water at reflux temperature for 2 hours to obtain the corresponding carboxylic acid.", "Step 3: The carboxylic acid obtained from step 2 is acidified with hydrochloric acid to obtain 6-(furan-2-yl)pyridine-3-carboxylic acid hydrochloride." ] }

CAS No.

2731014-53-0

Molecular Formula

C10H8ClNO3

Molecular Weight

225.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.